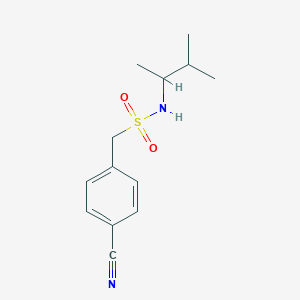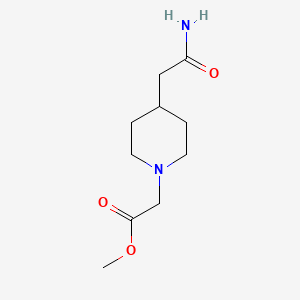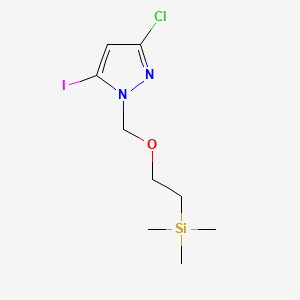
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and iodine substituents on a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality.
化学反应分析
Types of Reactions
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or other functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学研究应用
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Biological Studies: Researchers may use it to study the effects of halogenated pyrazoles on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, while the trimethylsilyl group can influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
3-Chloro-5-iodopyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3-Bromo-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Substitution of chlorine with bromine can lead to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of chlorine, iodine, and trimethylsilyl groups on the pyrazole ring
属性
分子式 |
C9H16ClIN2OSi |
|---|---|
分子量 |
358.68 g/mol |
IUPAC 名称 |
2-[(3-chloro-5-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16ClIN2OSi/c1-15(2,3)5-4-14-7-13-9(11)6-8(10)12-13/h6H,4-5,7H2,1-3H3 |
InChI 键 |
FMGOGZHQFZWQGH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


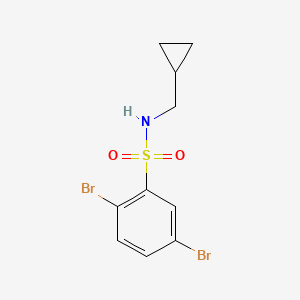
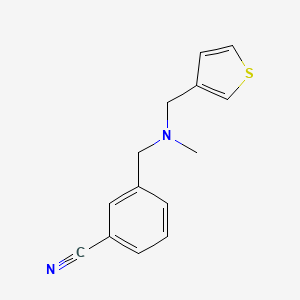

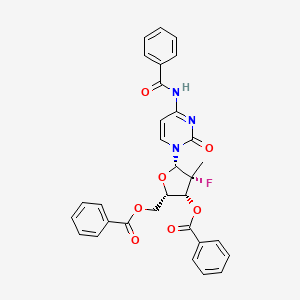
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)

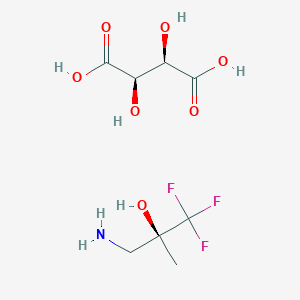
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)

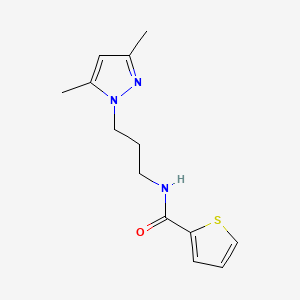
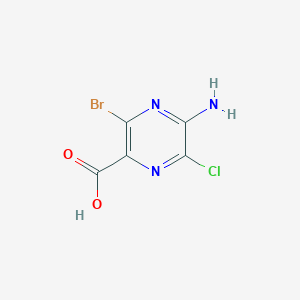
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
